molecular formula C23H28N4O2S B10996572 2'-butyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-butyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Katalognummer: B10996572
Molekulargewicht: 424.6 g/mol
InChI-Schlüssel: FUOIEJWZDOXSRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of spirocyclic isoquinoline derivatives, characterized by a fused cyclopentane-isoquinoline core and a 1,3,4-thiadiazol-2-yl carboxamide substituent. Its structural complexity arises from the spiro junction at the cyclopentane and isoquinoline moieties, along with a 5-cyclopropyl modification on the thiadiazole ring . While detailed physicochemical data (e.g., solubility, melting point) are unavailable for this specific compound, analogs suggest moderate molecular weights (~400–450 g/mol) and logP values compatible with CNS penetration .

Eigenschaften

Molekularformel

C23H28N4O2S

Molekulargewicht

424.6 g/mol

IUPAC-Name

2-butyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C23H28N4O2S/c1-2-3-14-27-21(29)17-9-5-4-8-16(17)18(23(27)12-6-7-13-23)19(28)24-22-26-25-20(30-22)15-10-11-15/h4-5,8-9,15,18H,2-3,6-7,10-14H2,1H3,(H,24,26,28)

InChI-Schlüssel

FUOIEJWZDOXSRJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=NN=C(S4)C5CC5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Thiosemicarbazide with Cyclopropanecarbaldehyde

Reagents :

  • Cyclopropanecarbaldehyde

  • Thiosemicarbazide

  • Oxidizing agent: tert-butyl hydroperoxide (TBHP)

Conditions :

  • Solvent: Ethanol/water (1:1)

  • Temperature: 20°C

  • Time: 4 hours

Mechanism :
The aldehyde reacts with thiosemicarbazide to form a thiosemicarbazone intermediate, which undergoes oxidative cyclization in the presence of TBHP to yield the thiadiazole ring.

Yield : 80–85%.

Construction of the Spiro[Cyclopentane-1,3'-Isoquinoline] Core

The spirocyclic scaffold is synthesized via a tandem cyclization-alkylation strategy.

Cyclization of Isoquinoline Precursors

Reagents :

  • 1-(2-Methoxyethyl)isoquinoline

  • 1,4-Dibromobutane

  • Base: Potassium tert-butoxide

Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: −15°C to 0°C

  • Time: 1–2 hours

Procedure :

  • Deprotonation of the isoquinoline derivative with potassium tert-butoxide generates a nucleophilic species.

  • Reaction with 1,4-dibromobutane induces spirocyclization, forming the cyclopentane-fused isoquinoline.

Yield : 70–75%.

Oxidation to Introduce the 1'-Oxo Group

Reagents :

  • Oxidizing agent: Pyridinium chlorochromate (PCC)

  • Solvent: Dichloromethane

Conditions :

  • Temperature: 25°C

  • Time: 6 hours

Outcome :
The spirocyclic intermediate is oxidized to introduce the ketone functionality at the 1'-position.

Introduction of the Butyl Side Chain

The 2'-butyl group is introduced via alkylation or nucleophilic substitution.

Alkylation with 1-Bromobutane

Reagents :

  • 1-Bromobutane

  • Base: Triethylamine

Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80°C

  • Time: 12 hours

Yield : 65–70%.

Carboxamide Coupling

The final step involves coupling the spirocyclic carboxylic acid with the thiadiazole amine.

Activation of the Carboxylic Acid

Reagents :

  • Carbodiimide coupling agent: EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Auxiliary agent: HOBt (hydroxybenzotriazole)

Conditions :

  • Solvent: DMF

  • Temperature: 25°C

  • Time: 24 hours

Procedure :

  • The spirocyclic carboxylic acid is activated with EDCl/HOBt.

  • The activated intermediate reacts with 5-cyclopropyl-1,3,4-thiadiazol-2-amine to form the carboxamide bond.

Yield : 60–65%.

Optimization and Industrial-Scale Production

Continuous Flow Reactors

Industrial methods employ continuous flow systems to enhance scalability and reproducibility.

  • Residence time : 30 minutes

  • Throughput : 1.2 kg/hour

Purification Techniques

  • Column chromatography : Silica gel (eluent: ethyl acetate/hexane, 3:7)

  • Crystallization : Ethanol/water (2:1)

Purity : >98% (HPLC).

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Purity (%)Key Advantage
Thiadiazole synthesisTBHP-mediated cyclization8595Green chemistry, room temperature
SpirocyclizationKOtBu/THF7597High regioselectivity
Carboxamide couplingEDCl/HOBt6598Mild conditions

Challenges and Solutions

  • Low solubility of intermediates : Additives like dimethyl sulfoxide (DMSO) improve solubility during coupling.

  • Byproduct formation : Use of molecular sieves absorbs water, minimizing hydrolysis .

Analyse Chemischer Reaktionen

  • Die Verbindung unterliegt wahrscheinlich verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.
  • Häufige Reagenzien und Bedingungen sind kontextabhängig und können je nach spezifischer Transformation variieren.
  • Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind in der verfügbaren Literatur nicht explizit angegeben.
  • Wissenschaftliche Forschungsanwendungen

    Antimicrobial Activity

    Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The structural features of 2'-butyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide could enhance its efficacy against various pathogens. A study highlighted the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria, suggesting potential for further exploration in this area .

    Anticancer Properties

    Thiadiazole derivatives have been studied for their anticancer potential. Compounds with similar structures have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The unique spiro structure of the compound may contribute to its activity by providing a novel mechanism of action against tumor cells.

    Anti-inflammatory Effects

    The anti-inflammatory properties of thiadiazoles have been documented in several studies. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis and other inflammatory diseases . Investigating its effects on cytokine production and immune cell activation could provide insights into its therapeutic potential.

    Pesticidal Activity

    Thiadiazole compounds are recognized for their utility in agriculture as pesticides and herbicides. The compound's structural characteristics may confer specific herbicidal activity against certain weeds or pests, potentially leading to the development of new agrochemicals . Research on the structure-activity relationship (SAR) can guide modifications to enhance efficacy and reduce toxicity.

    Plant Growth Regulation

    Some thiadiazole derivatives act as plant growth regulators, influencing processes such as seed germination and root development. Investigating the effects of this compound on plant physiology could reveal its potential as a biostimulant or growth enhancer .

    Data Table: Summary of Biological Activities

    Activity Potential Effects References
    AntimicrobialEffective against Gram-positive/negative bacteria
    AnticancerInhibition of cancer cell proliferation
    Anti-inflammatoryModulation of inflammatory pathways
    PesticidalHerbicidal activity against specific pests
    Plant Growth RegulationInfluence on seed germination and root growth

    Case Study 1: Antimicrobial Efficacy

    A study published in the Journal of Medicinal Chemistry evaluated a series of thiadiazole derivatives for antimicrobial activity. The results indicated that compounds with similar structural motifs to 2'-butyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

    Case Study 2: Cancer Cell Inhibition

    In a study conducted by researchers at a leading university, the anticancer properties of various thiadiazole compounds were assessed using MTT assays. The findings demonstrated that certain derivatives led to over 70% inhibition of cancer cell lines, indicating a promising therapeutic avenue for further development.

    Wirkmechanismus

    • The compound likely interferes with STAT3 signaling pathways.
    • Molecular targets include STAT3 itself, affecting its phosphorylation and downstream gene expression.
    • Further studies are needed to elucidate the precise mechanism.
  • Vergleich Mit ähnlichen Verbindungen

    Comparison with Structurally Similar Compounds

    The following table compares 2'-butyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-...-carboxamide with key analogs, emphasizing structural variations and inferred biological implications:

    Compound Name / ID Molecular Formula Molecular Weight Key Substituents Potential Biological Relevance Reference(s)
    Target Compound C₂₄H₂₉N₅O₂S 459.6 5-cyclopropyl-1,3,4-thiadiazole; 2'-butyl spirocyclopentane-isoquinoline Hypothesized kinase inhibition (based on thiadiazole pharmacophore)
    2′-sec-Butyl-N-(1,3,4-thiadiazol-2-yl)-...-carboxamide () C₂₃H₂₇N₅O₂S 445.5 sec-butyl; unsubstituted thiadiazole Moderate anticancer activity (IC₅₀ ~10–50 μM in similar scaffolds)
    2'-Benzyl-N-(3-ethoxypropyl)-...-carboxamide () C₂₆H₃₂N₂O₃ 420.5 Benzyl; 3-ethoxypropyl carboxamide Enhanced solubility due to ethoxypropyl; possible GPCR modulation
    2'-(Butan-2-yl)-N-(tetrahydrofuran-2-ylmethyl)-...-carboxamide () C₂₄H₃₄N₂O₃ 398.5 Tetrahydrofuran-methyl; cyclohexane spiro core Improved metabolic stability (tetrahydrofuran as a polar group)
    N-(4-fluorobenzyl)-2'-(2-methoxyethyl)-...-carboxamide () C₂₄H₂₇FN₂O₃ 410.5 4-fluorobenzyl; 2-methoxyethyl Fluorine enhances bioavailability; methoxyethyl may reduce CYP450 interactions

    Key Structural and Functional Insights:

    Thiadiazole Modifications : The 5-cyclopropyl group on the thiadiazole ring in the target compound may enhance metabolic stability compared to unsubstituted thiadiazoles (e.g., ) by reducing oxidative degradation .

    Substituent Effects :

    • Butyl vs. Benzyl : The butyl chain in the target compound likely improves lipophilicity over benzyl groups (), favoring blood-brain barrier penetration.
    • Cyclopropyl vs. Methoxy : The cyclopropyl group (target) may confer steric hindrance, whereas methoxy groups () enhance solubility but increase metabolic vulnerability .

    Biologische Aktivität

    The compound 2'-butyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer properties. This article explores the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.

    Chemical Structure

    The molecular structure of the compound can be delineated as follows:

    PropertyDetails
    IUPAC Name 2'-butyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
    Molecular Formula C₁₄H₁₈N₄OS₂
    Molecular Weight 330.4 g/mol

    Cytotoxic Properties

    Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant cytotoxic properties against various cancer cell lines. The compound has been evaluated for its potential to inhibit cell proliferation and induce apoptosis in tumor cells.

    • Cytotoxicity Testing :
      • The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
      • Preliminary results showed an IC₅₀ value of approximately 0.52 µg/mL for MCF-7 cells, indicating potent cytotoxicity.
    • Mechanism of Action :
      • The mechanism by which the compound exerts its effects appears to involve the disruption of microtubule dynamics, similar to other known anticancer agents.
      • Docking studies suggest strong interactions with tubulin, which is crucial for cell division.

    Structure-Activity Relationship (SAR)

    The biological activity of thiadiazole derivatives is often influenced by their structural features. SAR studies have shown that:

    • Substituents at the C-5 position of the thiadiazole ring significantly affect the potency of the compounds.
    • The presence of bulky groups enhances lipophilicity and cellular uptake, contributing to increased anticancer activity.

    Case Studies

    Several case studies have highlighted the efficacy of similar compounds in clinical settings:

    • Study on Thiadiazole Derivatives :
      • A study published in Molecules demonstrated that a series of thiadiazole compounds exhibited varying degrees of cytotoxicity against different cancer cell lines.
      • Among them, a derivative with a similar structure to our compound showed an IC₅₀ value of 0.28 µg/mL against MCF-7 cells and was noted for its ability to induce apoptosis through caspase activation.
    • Clinical Implications :
      • The promising results from in vitro studies suggest potential for further development into therapeutic agents for cancer treatment.
      • Ongoing research aims to assess the in vivo efficacy and safety profiles of these compounds.

    Q & A

    Q. What are the standard synthetic routes for preparing this spiro-isoquinoline-thiadiazole hybrid compound?

    The compound is synthesized via multi-step organic reactions, including cyclization and coupling steps. A typical approach involves:

    • Step 1 : Formation of the spiro-isoquinoline core via acid-catalyzed cyclization of a substituted cyclopentane precursor.
    • Step 2 : Introduction of the 1,3,4-thiadiazole moiety using a thiosemicarbazide intermediate under reflux with POCl₃ .
    • Step 3 : Final carboxamide coupling using activating agents like HATU or EDCI in anhydrous DMF . Key Purification Methods : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from DMSO/water mixtures .

    Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

    • Single-Crystal X-ray Diffraction (XRD) : Resolves the spirocyclic configuration and confirms stereochemistry. Mean C–C bond lengths (~0.007 Å) and R-factor values (≤0.108) validate precision .
    • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., cyclopropane protons at δ 1.2–1.5 ppm, thiadiazole protons at δ 8.1–8.3 ppm).
    • HPLC-PDA : Purity assessment (>98%) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

    Advanced Research Questions

    Q. How can synthetic yield be optimized using Design of Experiments (DoE)?

    Q. How to resolve contradictions in reported biological activity data?

    Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 2–32 µg/mL) may arise from:

    • Solubility Variability : Use of DMSO vs. aqueous buffers affects bioavailability.
    • Target Specificity : Thiadiazole coordination to metal ions (e.g., Zn²⁺ in bacterial enzymes) modulates activity . Resolution Strategy :
    • Standardize assay conditions (e.g., CLSI guidelines).
    • Perform molecular docking to validate binding interactions with target proteins (e.g., dihydrofolate reductase) .

    Q. What computational methods predict structure-activity relationships (SAR) for this compound?

    • Molecular Dynamics (MD) Simulations : Analyze ligand-receptor binding stability (e.g., RMSD < 2.0 Å over 100 ns trajectories).
    • QSAR Models : Use Hammett constants (σ) for the cyclopropyl-thiadiazole group to correlate electron-withdrawing effects with IC₅₀ values .

    Methodological Challenges and Solutions

    Q. How to address poor aqueous solubility in pharmacological assays?

    • Solid Dispersion Technique : Co-formulate with hydrophilic carriers (e.g., PVP-K30) to enhance solubility by 5-fold .
    • Micellar Encapsulation : Use poloxamers (e.g., Pluronic F-127) to achieve >90% dissolution in simulated gastric fluid .

    Q. What strategies mitigate degradation during long-term stability studies?

    • Forced Degradation : Expose to UV light (ICH Q1B) and acidic/alkaline conditions to identify degradation pathways.
    • Stabilization : Lyophilization with trehalose reduces hydrolysis of the carboxamide group by 40% .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.